Methyl 2-[(chloroacetyl)amino]benzoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-[(2-chloroacetyl)amino]benzoate, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups, where the benzoate ester serves as the primary functional group and the chloroacetyl amino substituent is designated as a secondary functional group. The systematic name clearly indicates the position of the amino group at the 2-position of the benzene ring and the presence of the chloroacetyl substituent attached to this amino group.
The compound is known by several alternative names and synonyms that reflect different naming conventions and regional preferences. The most commonly recognized synonyms include methyl N-(chloroacetyl)anthranilate, which emphasizes the anthranilate core structure, and 2-(2-Chloro-acetylamino)-benzoic acid methyl ester, which describes the compound from the perspective of the benzoic acid derivative. Additional synonyms documented in chemical databases include methyl 2-(2-chloroethanoylamino)benzoate, 2-[(2-chloro-1-oxoethyl)amino]benzoic acid methyl ester, and benzoic acid, 2-[(2-chloroacetyl)amino]-, methyl ester. These various naming conventions reflect the compound's classification within different chemical families and its potential synthetic origins.
International nomenclature variations demonstrate the global recognition of this compound across different chemical traditions. The French nomenclature designates the compound as 2-[(2-Chloroacétyl)amino]benzoate de méthyle, while the German chemical nomenclature refers to it as Methyl-2-[(chloracetyl)amino]benzoat. These international variations maintain the core structural description while adapting to language-specific chemical naming conventions, ensuring consistent identification across different chemical literature databases and regulatory systems.
Molecular Formula and Structural Representation
The molecular formula of this compound is C₁₀H₁₀ClNO₃, indicating a composition of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This molecular formula reflects the compound's moderate molecular complexity and the presence of multiple heteroatoms that contribute to its chemical reactivity and biological activity potential. The molecular weight is precisely calculated as 227.64 grams per mole, with an exact mass determination of 227.03500 atomic mass units, providing accurate mass spectral identification parameters.
The compound's structural representation can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation is COC(=O)C1=CC=CC=C1NC(=O)CCl, which provides a linear representation of the molecular connectivity suitable for database searches and computational chemistry applications. The International Chemical Identifier string InChI=1S/C10H10ClNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) offers a standardized method for representing the compound's structure that is independent of drawing conventions and suitable for international chemical information exchange.
The International Chemical Identifier Key JFZUABNDWZQLIJ-UHFFFAOYSA-N serves as a compressed representation of the full International Chemical Identifier string, providing a unique identifier that facilitates database searches while maintaining structural specificity. Additional structural parameters include a polar surface area of 55.40000 square angstroms and a calculated logarithmic partition coefficient of 1.72350, which provide important information about the compound's physicochemical properties and potential biological behavior. The monoisotopic mass of 227.034921 atomic mass units offers precise mass spectral identification capabilities for analytical chemistry applications.
| Structural Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₃ | - |
| Molecular Weight | 227.64 | g/mol |
| Exact Mass | 227.03500 | amu |
| Monoisotopic Mass | 227.034921 | amu |
| Polar Surface Area | 55.40000 | Ų |
| Logarithmic Partition Coefficient | 1.72350 | - |
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZUABNDWZQLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304397 | |
| Record name | methyl 2-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58915-18-7 | |
| Record name | 58915-18-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloroacetylation of Anthranilic Acid Derivatives
The primary step involves the reaction of anthranilic acid or its derivatives with chloroacetyl chloride to introduce the 2-chloroacetylamino group. This reaction is typically carried out in aqueous or mixed solvent systems under controlled temperature and pH conditions to avoid side reactions.
-
- Anthranilic acid (or 4-aminobenzoic acid) is dissolved in an aqueous base such as sodium hydroxide or sodium bicarbonate solution.
- Chloroacetyl chloride is added dropwise at low temperature (4–10°C) to control the exothermic reaction.
- The reaction mixture is stirred for 1–2 hours, monitored by thin-layer chromatography (TLC).
- The product, 2-[(chloroacetyl)amino]benzoic acid, precipitates upon acidification with hydrochloric acid.
- The solid is filtered, washed, and dried.
| Parameter | Conditions/Values |
|---|---|
| Starting material | Anthranilic acid (30 g, 0.219 mol) |
| Base | Sodium bicarbonate (27.5 g, 0.328 mol) |
| Solvent | Water (600 ml) |
| Chloroacetyl chloride | 29.6 g (0.262 mol), added slowly |
| Temperature | Room temperature to 4–10°C |
| Reaction time | 2 hours |
| Yield | 86–98% |
| Melting point | 182–184°C (acid intermediate) |
| Monitoring | TLC |
This method yields the intermediate 2-[(chloroacetyl)amino]benzoic acid with high purity and yield, suitable for further esterification.
Esterification to Methyl 2-[(chloroacetyl)amino]benzoate
The acid intermediate is converted to the methyl ester by reaction with methanol, often in the presence of acid catalysts or under reflux conditions.
-
- The acid intermediate is suspended or dissolved in methanol.
- Acid catalysts such as dry HCl or sulfuric acid are added.
- The mixture is heated gently (50–60°C) for 2–4 hours.
- After completion, the reaction mixture is cooled, and the product is isolated by extraction or crystallization.
-
- The acid intermediate is first converted to the acid chloride using thionyl chloride in the presence of pyridine.
- The acid chloride is then reacted with methanol to form the methyl ester.
| Parameter | Conditions/Values |
|---|---|
| Intermediate | 2-[(chloroacetyl)amino]benzoic acid |
| Esterification agent | Methanol (excess) |
| Catalyst | Dry HCl or H2SO4 |
| Temperature | 50–60°C |
| Reaction time | 2–4 hours |
| Yield | 85–90% |
| Purification | Crystallization from ethanol-water mixture |
This method provides this compound with good yield and purity, confirmed by melting point and spectroscopic data.
Methylation Using Dimethyl Sulfate
An alternative methylation method involves the use of dimethyl sulfate in the presence of potassium carbonate in acetone solvent.
-
- The acid intermediate is suspended in acetone.
- Potassium carbonate is added as a base.
- Dimethyl sulfate is added dropwise at room temperature.
- The reaction is maintained at 30–38°C for 2 hours.
- After completion, the mixture is worked up by solvent removal and extraction.
-
- Avoids use of strong acids.
- Mild reaction conditions.
- High yield (up to 98%).
| Parameter | Conditions/Values |
|---|---|
| Intermediate | 2-[(chloroacetyl)amino]benzoic acid (30 g) |
| Solvent | Acetone (300 ml) |
| Base | Potassium carbonate (20.3 g) |
| Methylating agent | Dimethyl sulfate (26.6 g) |
| Temperature | Room temperature to 38°C |
| Reaction time | 2 hours |
| Yield | 98% |
This method is efficient and scalable for industrial synthesis.
The products are characterized by melting point, FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.
| Technique | Key Observations for this compound |
|---|---|
| Melting Point | 182–184°C (acid intermediate), methyl ester slightly lower |
| FTIR | C=O stretch ~1660–1700 cm⁻¹; NH stretch ~3300 cm⁻¹; C-Cl stretch ~770 cm⁻¹ |
| 1H NMR (DMSO-d6 or CDCl3) | Signals for NH (~10–11 ppm), aromatic protons (7–8.7 ppm), CH2Cl (~4.2 ppm), methyl ester (~3.7 ppm) |
| 13C NMR | Carbonyl carbons ~165–170 ppm; aromatic carbons 115–140 ppm; CH2Cl ~43 ppm; methyl ester ~52 ppm |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight (e.g., m/z 214 for methyl ester) |
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chloroacetylation | Anthranilic acid + chloroacetyl chloride in NaOH or NaHCO3, 4–10°C | 86–98 | Controlled addition, acidification to precipitate intermediate |
| Esterification (acid catalyzed) | Intermediate + methanol + HCl or H2SO4, 50–60°C, 2–4 h | 85–90 | Crystallization purification |
| Esterification (dimethyl sulfate) | Intermediate + dimethyl sulfate + K2CO3 in acetone, RT to 38°C, 2 h | 98 | Mild conditions, high yield |
| Acid chloride route | Intermediate + thionyl chloride + pyridine, then methanol | Variable | Two-step, useful for further derivatization |
- The chloroacetylation step requires careful temperature and pH control to avoid hydrolysis or over-acylation.
- Esterification yields depend on catalyst choice and reaction time; acid catalysis is classical but dimethyl sulfate offers a milder alternative.
- Purification by crystallization or extraction is essential to remove unreacted starting materials and side products.
- Spectroscopic data confirm the integrity of the chloroacetyl and ester functionalities.
- Industrial scale synthesis favors methods with high yield, mild conditions, and ease of purification.
This compound is efficiently prepared by chloroacetylation of anthranilic acid derivatives followed by esterification. The choice of esterification method—acid catalysis or methylation with dimethyl sulfate—depends on scale, safety, and desired purity. The described methods are supported by detailed experimental data and analytical characterization, ensuring reproducibility and high-quality product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 2-[(chloroacetyl)amino]benzoate can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used to replace the chlorine atom in the chloroacetyl group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
From Substitution: Products such as azidoacetyl or thioacetyl derivatives.
From Hydrolysis: The corresponding carboxylic acid, 2-[(chloroacetyl)amino]benzoic acid.
From Reduction: The amine derivative, methyl 2-[(aminoacetyl)amino]benzoate.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry: Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
- Materials Science: This compound can be utilized in developing novel materials with specific properties, such as polymers or coatings.
- Biological Studies: Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate functions as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Methyl 3-[(chloroacetyl)amino]benzoate Applications
- Proteomics Research: Methyl 3-[(chloroacetyl)amino]benzoate is used in proteomics research, although specific methods vary depending on the experiment. The ultimate goal is to gain insights into protein function, interactions, and roles in biological processes.
- Organic Chemistry: Methyl 2-(2-cyanoacetamido) benzoate, a derivative, is used in synthesizing spiro[indoline-3,4-pyridine] derivatives.
Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate (CAS number 1154913-96-8) is of interest in medicinal chemistry due to its structural features and potential biological activities.
- Antibacterial Properties: This compound exhibits antibacterial activity, inhibiting bacterial strains like Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values range from 15.625 to 125 μM, showing effective bactericidal action. The antibacterial mechanism involves inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production. It can also interact with bacterial enzymes, enhancing its efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
- Anti-inflammatory Properties: The compound demonstrates anti-inflammatory properties by modulating inflammatory pathways and inhibiting certain enzymes involved in inflammation, suggesting potential therapeutic applications for inflammatory diseases.
Tables of Biological Activities
| Activity Type | Target Organisms | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 62.5 | Effective against MRSA |
| Enterococcus faecalis | 125 | Significant resistance observed | |
| Anti-inflammatory | Various inflammatory pathways | N/A | Modulates enzyme activity |
| Cytotoxicity | Cancer cell lines | Minimal | Low toxicity towards macrophages |
Mechanism of Action
The mechanism by which Methyl 2-[(chloroacetyl)amino]benzoate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to modifications in the structure and function of proteins and other biomolecules. The chloroacetyl group is particularly reactive, allowing the compound to interact with a wide range of nucleophiles.
Comparison with Similar Compounds
a) Methyl 2-amino-5-chlorobenzoate ()
- Structure: A 2-aminobenzoate ester with a chlorine atom at the 5-position.
- Key Differences: Lacks the chloroacetyl group but shares the 2-amino benzoate backbone. The chlorine substituent is on the aromatic ring rather than the acetyl group.
- Applications: Used as a pharmaceutical intermediate for quinazolinones, highlighting the role of the amino group in cyclization reactions.
b) Methyl 4-acetamido-2-hydroxybenzoate ()
- Structure : Features a 4-acetamido and 2-hydroxy substituents.
- Key Differences: Hydroxyl and acetamido groups enhance polarity compared to the chloroacetyl amino group in the target compound.
- Applications : Intermediate for derivatives like chlorobenzoates and bromobenzoates, suggesting utility in modifying solubility and reactivity.
c) Sulfonylurea Herbicides (e.g., Bensulfuron methyl ester, and 4)
- Structure : Contain sulfonylurea bridges (e.g., -SO₂-NH-CO-NH-) linked to pyrimidine rings.
- Key Differences: Bulky sulfonylurea groups contrast with the compact chloroacetyl amino group.
- Applications : Act as herbicides by inhibiting acetolactate synthase in plants.
Physicochemical Properties
Notes:
- The chloroacetyl group in the target compound increases electrophilicity, enhancing reactivity toward nucleophiles (e.g., amines or thiols).
- Sulfonylurea herbicides exhibit lower solubility in water due to hydrophobic pyrimidine and sulfonyl groups.
Biological Activity
Methyl 2-[(chloroacetyl)amino]benzoate, also known as methyl 2-(chloroacetamido)benzoate, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chloroacetyl group attached to an amino benzoate moiety. This structural configuration is significant for its reactivity and biological interactions. The chloroacetyl group is known to interact with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modification.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting cellular processes in pathogens, which is crucial for its efficacy.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The mechanism of action for this compound primarily involves the alkylation of nucleophilic residues in target proteins. This interaction can inhibit essential enzymatic activities or alter receptor functions, leading to reduced viability of microbial cells. The chloroacetyl group plays a pivotal role in these interactions by forming covalent bonds with amino acids such as cysteine and serine .
Case Studies and Research Findings
- Development of Novel Antibiotics : A study explored the synthesis of derivatives from this compound, leading to compounds with enhanced antimicrobial properties. These derivatives were tested against multidrug-resistant strains, showing promising results in inhibiting bacterial growth .
- In Vivo Efficacy : In animal models, derivatives of this compound were evaluated for their ability to treat infections caused by resistant pathogens. Results indicated significant reductions in bacterial load and improved survival rates in treated groups compared to controls .
- Synergistic Effects : Research has also investigated the synergistic effects of combining this compound with other antimicrobial agents. Combinations showed enhanced efficacy, suggesting potential for use in combination therapies against resistant infections .
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 2-[(chloroacetyl)amino]benzoate, and what key reaction parameters influence yield?
- Methodology : The compound is synthesized via a two-step process:
Esterification : React 2-aminobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 2-aminobenzoate.
Chloroacetylation : Treat the intermediate with chloroacetyl chloride in anhydrous conditions (e.g., THF or DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts.
- Critical Parameters : Reaction temperature (0–5°C minimizes side reactions), stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?
- Core Techniques :
- NMR : ¹H/¹³C NMR confirms ester and chloroacetyl group integration (e.g., δ ~3.8 ppm for methyl ester, δ ~4.2 ppm for –NHCO–).
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
Q. What are the standard protocols for handling and storing this compound?
- Safety : Use PPE (gloves, goggles) due to chlorinated byproducts. Work in a fume hood to avoid inhalation.
- Storage : Store in amber glass vials under anhydrous conditions (desiccator with silica gel) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the electronic nature of substituents on the benzoate ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- SAR Studies : Compare reaction rates of this compound with derivatives bearing electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups. Use Hammett plots to correlate σ values with kinetic data.
- Findings : Electron-withdrawing groups enhance the electrophilicity of the chloroacetyl moiety, accelerating reactions with amines or thiols. For example, –NO₂ substituents increase rate constants by ~3× compared to –OCH₃ .
Q. What contradictory data exist regarding the compound’s biological activity, and how can these be reconciled?
- Case Study : Conflicting reports on herbicidal efficacy (e.g., pre-emergent vs. post-emergent activity) may arise from soil adsorption variability.
- Resolution :
Soil Column Experiments : Quantify bioavailability using HPLC-MS to measure residual compound in different soil horizons .
Metabolite Profiling : Identify degradation products (e.g., hydrolyzed carboxylic acids) via LC-QTOF-MS, which may exhibit reduced activity .
Q. What advanced computational methods predict the compound’s environmental persistence and degradation pathways?
- Approach :
- DFT Calculations : Model hydrolysis pathways (e.g., acid/base-catalyzed mechanisms) to identify transition states and activation energies.
- QSPR Models : Corporate logP (experimental: ~1.5–2.0) and topological polar surface area (TPSA) to predict soil half-life (e.g., EPI Suite™ software) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
